10H-Benzo[b]pyrido[2,3-e][1,4]oxazine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H8N2O |
|---|---|
Molecular Weight |
184.19 g/mol |
IUPAC Name |
10H-pyrido[3,2-b][1,4]benzoxazine |
InChI |
InChI=1S/C11H8N2O/c1-2-5-9-8(4-1)13-11-10(14-9)6-3-7-12-11/h1-7H,(H,12,13) |
InChI Key |
YQGNQKVPOUDUEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=C(O2)C=CC=N3 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 10h Benzo B Pyrido 2,3 E 1 2 Oxazine
Retrosynthetic Analysis of the 10H-Benzo[b]pyrido[2,3-e]nih.govnih.govoxazine Scaffold
A retrosynthetic approach to the 10H-Benzo[b]pyrido[2,3-e] nih.govnih.govoxazine (B8389632) core reveals several strategic disconnections. The most common strategy involves the formation of the central oxazine ring as the key bond-forming step. This can be conceptually broken down into two primary precursor fragments: a substituted 2-aminophenol (B121084) derivative and a functionalized 3-hydroxypyridine (B118123) derivative.
One logical disconnection is at the C-N and C-O bonds of the oxazine ring. This leads back to precursors such as a 2-halo-3-nitropyridine and a 2-aminophenol. The synthesis would then proceed via a nucleophilic aromatic substitution followed by reduction of the nitro group and subsequent intramolecular cyclization.
Another key retrosynthetic pathway involves a Smiles rearrangement. researchgate.netpsu.edu This approach starts with precursors like a 2-halo-3-hydroxypyridine and an N-substituted-2-chloroacetamide. researchgate.net The initial O-alkylation product undergoes an intramolecular rearrangement to form a more stable C-N bond, followed by cyclization to yield the pyridoxazinone core, which can be further modified. researchgate.net
Classical and Modern Approaches to the Synthesis of the Core Structure
The construction of the 10H-Benzo[b]pyrido[2,3-e] nih.govnih.govoxazine scaffold has been achieved through a variety of classical and modern synthetic methods. These range from traditional condensation and substitution reactions to more advanced palladium-catalyzed cross-couplings and microwave-assisted procedures.
Cyclization Reactions in 10H-Benzo[b]pyrido[2,3-e]nih.govnih.govoxazine Synthesis
Intramolecular cyclization is a cornerstone in the synthesis of the 10H-Benzo[b]pyrido[2,3-e] nih.govnih.govoxazine ring system. A prevalent method involves the reaction of 2-aminopyridin-3-ol with 2-chloro-3-nitropyridine (B167233) in a solvent like dimethyl sulfoxide (B87167) (DMSO). rsc.org This reaction proceeds through an initial nucleophilic substitution, followed by the reduction of the nitro group and subsequent intramolecular cyclization to form the oxazine ring.
Another significant cyclization strategy is the acid-catalyzed condensation of 7-arylamino-8-nitrosoquinolines, which can be adapted for pyridophenazine synthesis and conceptually applied to pyridoxazines. mdpi.com This method highlights the use of acidic conditions, such as refluxing in glacial acetic acid, to promote the ring-closing reaction. mdpi.com
The Smiles rearrangement offers a powerful one-pot annulation method to form the related pyrido[2,3-b] nih.govnih.govoxazin-2-ones, which are valuable precursors. researchgate.net This reaction typically involves treating a 2-halo-3-hydroxypyridine with an N-substituted-2-chloroacetamide in the presence of a base like cesium carbonate in acetonitrile (B52724). researchgate.net The process features an initial O-alkylation, followed by the key intramolecular Smiles rearrangement and subsequent cyclization. researchgate.net
Nucleophilic Substitution Pathways
Nucleophilic substitution reactions are fundamental to assembling the precursors for the final cyclization. youtube.comquimicaorganica.org In the context of 10H-Benzo[b]pyrido[2,3-e] nih.govnih.govoxazine synthesis, a key step often involves the substitution of a leaving group, such as a halogen, on the pyridine (B92270) or benzene (B151609) ring by a nucleophile, typically an amine or a hydroxyl group. youtube.comquimicaorganica.org
For instance, the synthesis of dipyrido[3,2-b: 2′,3′-e] nih.govnih.govoxazine, a closely related analog, is achieved by reacting 2-aminopyridin-3-ol with 2-chloro-3-nitropyridine. rsc.org In this reaction, the amino group of the aminopyridinol acts as a nucleophile, displacing the chloride on the nitropyridine ring in an addition-elimination mechanism. rsc.orgquimicaorganica.org The choice of solvent and base is critical in these reactions. Polar aprotic solvents like DMF or acetonitrile are often effective, and bases such as cesium carbonate have proven to be particularly efficient in promoting these transformations. researchgate.net
The reactivity of the heterocyclic system is crucial; pyridines with leaving groups at the 2 or 4 positions are particularly susceptible to nucleophilic attack due to the ability of the nitrogen heteroatom to stabilize the negative charge in the intermediate (a Meisenheimer-like complex). quimicaorganica.org
Palladium-Catalyzed Reaction Strategies in Heterocycle Formation
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, offering efficient ways to form C-N and C-C bonds necessary for constructing complex heterocycles. cornell.eduresearchgate.netmdpi.com While direct palladium-catalyzed synthesis of the 10H-Benzo[b]pyrido[2,3-e] nih.govnih.govoxazine is not extensively documented, analogous reactions such as the Buchwald-Hartwig amination are highly relevant. mdpi.com
This reaction would typically involve the coupling of an amino-substituted hydroxypyridine with a halo-substituted benzene derivative (or vice-versa) in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. This strategy allows for the direct formation of the N-aryl bond that is crucial for the subsequent intramolecular cyclization.
Furthermore, palladium catalysis is employed in post-functionalization of the core structure. For example, a microwave-assisted, palladium-catalyzed regioselective halogenation of related benzoxazinones has been demonstrated, using the nitrogen atom of the heterocycle as a directing group. rsc.orgnih.gov This allows for the introduction of halogens which can then be used in further cross-coupling reactions to build more complex derivatives. rsc.org
Table 1: Examples of Palladium-Catalyzed Reactions in Heterocycle Synthesis
| Reaction Type | Substrates | Catalyst/Ligand | Conditions | Product Type | Reference |
|---|---|---|---|---|---|
| Intramolecular N-aryl Amidation (Buchwald-Hartwig) | Ugi-product precursors with secondary amide and aryl halide | Pd₂(dba)₃ / P(o-tolyl)₃ | Basic conditions | 1,4-Benzodiazepin-2,5-diones | mdpi.com |
| Regioselective C-H Halogenation | 3-phenyl-2H-benzo[b] nih.govnih.govoxazin-2-ones, N-halosuccinimide | Pd(OAc)₂ | PTSA, DCE, 100-120°C, Microwave | Halogenated benzoxazinones | nih.gov |
| Intramolecular Hiyama Coupling | 3-amido-2-(arylsilyl)aryl triflates | Pd(OAc)₂ | Et₂NH | 4-sila-4H-benzo[d] nih.govarkat-usa.orgoxazines | semanticscholar.org |
| Multicomponent Carbonylative Coupling | 2-bromopyridines, imines, alkynes, CO | Palladium catalyst | One-pot reaction | Indolizines | nih.gov |
Microwave-Assisted Synthetic Procedures
Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates, improve yields, and enhance product purity. arkat-usa.org This technology has been successfully applied to the synthesis of various oxazine derivatives. psu.eduarkat-usa.org
The synthesis of 3,4-dihydro-2H-benzo[b] nih.govnih.govoxazines via a one-pot multicomponent reaction of substituted 2-aminophenols, benzaldehydes, and phenacyl bromides is significantly enhanced by microwave irradiation. arkat-usa.org This method, using Cs₂CO₃ as a base, drastically reduces reaction times and simplifies work-up compared to conventional heating. arkat-usa.org
Similarly, the synthesis of substituted benzo[b] nih.govnih.govoxazin-3(4H)-ones and pyrido[2,3-b]oxazin-2(3H)-ones via a Smiles rearrangement is highly efficient under microwave conditions. psu.edu Reactions that would typically take several hours under conventional heating can be completed in minutes, often with higher yields. psu.edu For instance, the regioselective bromination of a benzoxazinone (B8607429) using Pd(OAc)₂ was completed in 15 minutes under microwave heating at 100°C, compared to 1 hour with conventional heating. nih.gov
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Product | Method | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| Substituted Benzo[b] nih.govnih.govoxazin-3-ones | Conventional | 2-10 hours | Moderate to Excellent | psu.edu |
| Microwave | A few minutes | Moderate to Excellent | psu.edu | |
| Regioselective Chlorination of a Benzoxazinone | Conventional | 8 hours | 60% | nih.gov |
| Microwave | 30 minutes | 75% | nih.gov |
Green Chemistry Principles in 10H-Benzo[b]pyrido[2,3-e]nih.govnih.govoxazine Synthesis
The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the synthesis of pharmaceuticals. mdpi.comresearchgate.net Key principles include maximizing atom economy, using safer solvents, improving energy efficiency, and employing catalytic reagents. mdpi.com
In the context of 10H-Benzo[b]pyrido[2,3-e] nih.govnih.govoxazine synthesis, several of the modern methodologies align with green chemistry principles. Microwave-assisted synthesis, for example, directly addresses the need for energy efficiency by significantly reducing reaction times. psu.eduarkat-usa.org Multicomponent reactions (MCRs) are inherently green as they combine several steps into a single operation, reducing solvent waste and purification steps. arkat-usa.org
The use of catalytic reagents, such as palladium in cross-coupling reactions, is preferable to stoichiometric reagents as they are used in smaller quantities and can often be recycled. researchgate.net The development of solvent-free or "neat" reaction conditions, sometimes facilitated by mechanochemical grinding or microwave irradiation, represents a significant step towards minimizing the environmental impact of chemical synthesis. mdpi.comresearchgate.net While not yet specifically reported for the title compound, these green approaches are widely used for other N-heterocycles and represent the future direction for the synthesis of complex molecules like 10H-Benzo[b]pyrido[2,3-e] nih.govnih.govoxazine. researchgate.net
Synthesis of Substituted 10H-Benzo[b]pyrido[2,3-e]nih.govresearchgate.netoxazine Derivatives
The synthesis of substituted derivatives of the core 10H-Benzo[b]pyrido[2,3-e] nih.govresearchgate.netoxazine structure is critical for exploring its structure-activity relationships (SAR) in various applications, including medicinal chemistry. researchgate.netnih.gov Researchers employ several strategies to modify the aromatic and heterocyclic rings, enabling the development of analogues with tailored properties.
Strategies for Functionalization of the Aromatic and Heterocyclic Rings
Functionalization of the 10H-Benzo[b]pyrido[2,3-e] nih.govresearchgate.netoxazine scaffold can be achieved through various synthetic methodologies, targeting either the precursor molecules before the final ring-closing reaction or the fully formed tricycle. Common strategies include:
Precursor Modification: This is a highly effective approach where desired functional groups are introduced onto the starting materials, such as substituted 2-aminophenols and 2-halopyridines. For instance, in the synthesis of related pyrido[2,3-b] nih.govresearchgate.netoxazin-2-ones, substituted 2-halo-3-hydroxypyridines are used as key precursors. researchgate.net This method allows for a wide range of substituents to be incorporated into the final molecule in a predictable manner. A one-pot, three-component synthesis for related 1,4-benzoxazines utilizes substituted 2-aminophenols, various benzaldehydes, and phenacyl bromides, demonstrating the high tolerance for diverse functional groups on the starting materials. arkat-usa.org
Late-Stage Functionalization: This involves direct chemical modification of the parent 10H-Benzo[b]pyrido[2,3-e] nih.govresearchgate.netoxazine ring system. While potentially more challenging due to selectivity issues across the different rings, standard aromatic substitution reactions can be employed. These may include nitration, halogenation, sulfonation, and Friedel-Crafts reactions, although reaction conditions must be carefully controlled to avoid unwanted side reactions or degradation of the heterocyclic core.
Cross-Coupling Reactions: Modern cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, are powerful tools for introducing carbon-carbon and carbon-heteroatom bonds. By preparing halogenated or boronic acid-functionalized derivatives of the benzopyridooxazine core or its precursors, a diverse array of substituents (e.g., aryl, alkyl, amino groups) can be installed.
Macrocyclization: In a notable strategic modification for related benzo[b]pyrido[4,3-e] nih.govresearchgate.netoxazine derivatives, a macrocyclization strategy was employed to develop novel Pim-1 kinase inhibitors. nih.gov This involves creating large ring structures that incorporate the core heterocycle, significantly altering its conformational properties.
The choice of strategy depends on the desired substituent, its position on the scaffold, and its compatibility with the various functional groups present in the molecule.
Synthesis of Specific Analogues (e.g., 9-nitro-10H-benzo-[b]-pyrido-[2,3-e]nih.govresearchgate.netoxazine-7-sulfonic acid amide)
The synthesis of a specifically functionalized analogue such as 9-nitro-10H-benzo-[b]-pyrido-[2,3-e] nih.govresearchgate.netoxazine-7-sulfonic acid amide would require a multi-step, regioselective approach. While a direct documented synthesis for this exact compound is not available, its construction can be hypothetically designed based on established methods for nitration and sulfonamidation of related heterocyclic systems.
For related pyrido[3,2-b] nih.govresearchgate.netbenzothiazines, nitro groups have been successfully introduced. researchgate.net A common synthetic route involves the condensation of a substituted aminophenol with a functionalized pyridine derivative. For the target molecule, the synthesis would likely proceed as follows:
Nitration of a Pyridine Precursor: A suitable 2-chloro-3-nitropyridine derivative would serve as a key starting material. rsc.org
Synthesis of the Sulfonamide Moiety: A 2-amino-5-(aminosulfonyl)phenol precursor would be required. This can be prepared from 2-aminophenol through chlorosulfonation followed by amination.
Condensation: The crucial condensation step would involve reacting the 2-amino-5-(aminosulfonyl)phenol with the activated 2-chloro-3-nitropyridine derivative. This nucleophilic substitution reaction, often facilitated by a base, would form the oxazine ring and assemble the core tricycle.
This precursor-based strategy ensures the precise placement of the nitro and sulfonic acid amide groups on the final scaffold.
Reaction Mechanisms for 10H-Benzo[b]pyrido[2,3-e]nih.govresearchgate.netoxazine Formation
The formation of the 10H-Benzo[b]pyrido[2,3-e] nih.govresearchgate.netoxazine ring system is typically achieved through cyclization reactions, which can proceed via several distinct mechanisms depending on the starting materials and catalysts employed.
Mechanistic Elucidation of Key Cycloaddition and Condensation Steps
The core reaction is an intramolecular or intermolecular nucleophilic substitution that forms the central oxazine ring. A primary pathway involves the condensation of a 2-aminophenol with a 2-halo-3-substituted pyridine. The mechanism proceeds as follows:
O-Alkylation/Arylation: The reaction often initiates with the deprotonation of the hydroxyl group on the 2-aminophenol by a base. The resulting phenoxide is a potent nucleophile that attacks the electron-deficient carbon of the 2-halopyridine, displacing the halide and forming a diaryl ether intermediate.
Intramolecular Cyclization (Smiles Rearrangement): In some syntheses of related pyridoxazines, a Smiles rearrangement is a key transformation. researchgate.net This involves an intramolecular nucleophilic aromatic substitution where the amino group of the aminophenol moiety attacks the pyridine ring, leading to the formation of the N-C bond of the oxazine ring.
Intramolecular Nucleophilic Cyclization: Following the initial ether formation, the free amino group can perform an intramolecular nucleophilic attack to close the six-membered oxazine ring.
For related benzoxazine (B1645224) systems, cycloaddition reactions offer another mechanistic pathway. Gold(I)-catalyzed syntheses of 4H-benzo[d] nih.govnih.govoxazines proceed via a chemoselective 6-exo-dig cyclization. nih.govacs.org In this mechanism, the gold catalyst activates an alkyne group, which is then attacked by the amide oxygen to form the oxazine ring. nih.govacs.org While a different isomer, this highlights the potential for metal-catalyzed cycloadditions in forming such heterocyclic systems.
Role of Catalysts and Reaction Conditions on Pathway Selectivity
Catalysts and reaction conditions play a pivotal role in directing the reaction towards the desired product, improving yields, and influencing the reaction mechanism.
Base Catalysis: Bases are crucial in many condensation pathways. They serve to deprotonate the nucleophile (either the hydroxyl or amino group of the 2-aminophenol), increasing its reactivity. The choice of base can affect the reaction rate and yield. For example, in the synthesis of pyrido[2,3-b] nih.govresearchgate.netoxazin-2-ones, cesium carbonate was found to be highly effective, affording excellent yields, whereas other bases like strontium and silver carbonate were disappointing. researchgate.net
Metal Catalysis: Transition metals, particularly gold and palladium, are used to catalyze cycloisomerization and cross-coupling reactions that can form the oxazine ring system. nih.gov Gold(I) catalysts, for instance, are highly effective in activating alkynes for intramolecular cyclization, operating under mild conditions. acs.org The choice of ligand on the metal catalyst can significantly impact efficiency and selectivity.
Reaction Conditions:
Solvent: Polar, aprotic solvents like DMF and acetonitrile are often effective for these types of condensation and cyclization reactions. researchgate.net
Temperature: Thermal conditions are typically required, with many reactions performed at reflux. researchgate.net However, the development of microwave-assisted synthesis has allowed for significantly reduced reaction times, improved yields, and easier work-up procedures for related benzoxazines. arkat-usa.org For example, a reaction that required hours under conventional heating could be completed in minutes using microwave irradiation. arkat-usa.orgmdpi.com
The interplay between the catalyst and reaction conditions is essential for achieving pathway selectivity and optimizing the synthesis of substituted 10H-Benzo[b]pyrido[2,3-e] nih.govresearchgate.netoxazine derivatives.
Structure Activity Relationship Sar Studies of 10h Benzo B Pyrido 2,3 E 1 2 Oxazine Derivatives
Exploration of Conformational Restriction and its Impact on Activity
A key strategy in the evolution of 10H-Benzo[b]pyrido[2,3-e] nih.govacs.orgoxazine (B8389632) derivatives has been the principle of conformational restriction. This approach was pivotal in the discovery of potent AXL kinase inhibitors, which play a crucial role in cancer cell survival, metastasis, and drug resistance. nih.gov The journey began with anilinopyrimidine-based compounds, which, while showing some activity against kinases like c-Met, possessed a degree of conformational flexibility. acs.org
To enhance potency and selectivity, researchers introduced an oxygen bridge to constrain the anilinopyrimidine moiety, leading to the formation of the rigid 10H-Benzo[b]pyrido[2,3-e] nih.govacs.orgoxazine scaffold. acs.org This structural modification was hypothesized to lock the molecule into a more favorable binding conformation within the kinase active site. The rationale proved to be sound, as the resulting tetracyclic compounds exhibited significantly improved inhibitory activity against both c-Met and AXL kinases. acs.org
The introduction of the oxygen bridge did not negatively affect the binding mode of the compounds with c-Met, indicating that the conformational restriction was a successful strategy for enhancing inhibitory potential without disrupting key interactions. acs.org This strategic rigidification of the molecular backbone served as a foundational step in the development of highly potent derivatives within this chemical series.
Identification of Key Pharmacophoric Features for Biological Recognition
The biological recognition of 10H-Benzo[b]pyrido[2,3-e] nih.govacs.orgoxazine derivatives by their target kinases is dictated by several key pharmacophoric features. For inhibition of AXL and c-Met kinases, the core scaffold itself is a critical element, providing the necessary framework for orienting other functional groups.
Substituents at specific positions on this core structure are also vital for activity. For instance, a 1,3-diketone moiety attached to the scaffold was identified as a significant pharmacophoric element. acs.org The nature of the terminal group on the side chain also plays a critical role in determining the potency and selectivity of these inhibitors.
Analysis of Substituent Effects on Target Binding and Selectivity
Systematic exploration of substituent effects has been instrumental in optimizing the target binding and selectivity of 10H-Benzo[b]pyrido[2,3-e] nih.govacs.orgoxazine derivatives. Following the establishment of the core scaffold, research efforts focused on modifying the side chains to enhance AXL inhibition and selectivity over the highly homologous c-Met kinase. nih.govacs.org
Initial compounds with the 10H-Benzo[b]pyrido[2,3-e] nih.govacs.orgoxazine core displayed moderate c-Met inhibition but marginal AXL activity. acs.org Through structure-guided optimization of the 1,3-diketone moiety, a series of derivatives were synthesized and evaluated. This led to the identification of compounds with significantly enhanced potency against AXL. acs.org
For example, the introduction of different substituents on the terminal phenyl ring of the side chain had a profound impact on activity. The table below illustrates the enzymatic inhibitory activities of selected 10H-Benzo[b]pyrido[2,3-e] nih.govacs.orgoxazine derivatives against AXL and c-Met kinases, showcasing the influence of these substitutions.
| Compound | R | AXL IC50 (nM) | c-Met IC50 (nM) |
| 16a | H | 12.3 | 29.3 |
| 16b | 4-F | 10.4 | 16.2 |
| 16c | 4-Cl | 8.2 | 10.8 |
| 16d | 4-Br | 7.6 | 13.5 |
| 16e | 4-CH3 | 11.2 | 15.6 |
| 16f | 4-OCH3 | 3.6 | 12.3 |
| 16i | 3-F | 2.8 | 10.1 |
| 16j | 3-Cl | 2.5 | 37.8 |
| 16k | 3-Br | 1.6 | 15.4 |
Data sourced from the Journal of Medicinal Chemistry, 2023. acs.org
These findings demonstrate that small changes in the substituent pattern can lead to significant improvements in potency and can also modulate selectivity. For instance, compound 16j , with a 3-chloro substituent, emerged as a potent and orally bioavailable AXL inhibitor with approximately 15-fold selectivity for AXL over c-Met. nih.gov
Development of Structure-Based Drug Design (SBDD) Principles
The development of 10H-Benzo[b]pyrido[2,3-e] nih.govacs.orgoxazine derivatives has been heavily guided by structure-based drug design (SBDD) principles. The initial design of the conformationally restricted scaffold was informed by the known binding modes of anilinopyrimidine inhibitors within the c-Met kinase domain. acs.org
Computational modeling and docking studies were likely employed to predict how the rigidified scaffold would fit into the ATP binding pocket and to guide the selection of initial synthetic targets. The subsequent optimization of the side chains was also a structure-guided process. acs.org By understanding the interactions between the inhibitors and the amino acid residues in the active sites of AXL and c-Met, researchers could rationally design modifications to improve binding affinity and selectivity.
The successful discovery of potent and selective AXL inhibitors like 16j underscores the power of SBDD in modern drug discovery. nih.govacs.org This approach, which integrates computational chemistry with synthetic medicinal chemistry and biological testing, allows for a more efficient exploration of chemical space and a more rapid progression towards optimized lead compounds. The insights gained from the SBDD of 10H-Benzo[b]pyrido[2,3-e] nih.govacs.orgoxazine derivatives will undoubtedly aid in the future development of inhibitors for AXL and other related kinases. acs.org
Molecular Mechanisms of Action and Biological Targeting by 10h Benzo B Pyrido 2,3 E 1 2 Oxazine Analogues
Inhibition of Receptor Tyrosine Kinases (RTKs)
The primary mechanism through which 10H-Benzo[b]pyrido[2,3-e] acs.orgacs.orgoxazine (B8389632) analogues exert their effects is by inhibiting receptor tyrosine kinases (RTKs), a family of cell surface receptors crucial for regulating cellular processes. Aberrant RTK signaling is a well-established driver of oncogenesis.
Research has identified derivatives of 10H-Benzo[b]pyrido[2,3-e] acs.orgacs.orgoxazine as potent inhibitors of AXL kinase, an RTK that plays a pivotal role in cancer cell survival, metastasis, and the development of drug resistance. acs.orgnih.gov The development of these inhibitors was achieved through a strategy of conformational restriction of a related anilinopyrimidine scaffold, leading to the discovery of the rigid 10H-Benzo[b]pyrido[2,3-e] acs.orgacs.orgoxazine core. acs.org
Systematic structure-activity relationship (SAR) studies have led to the identification of several highly potent AXL inhibitors within this class. acs.org For instance, compound 16j was identified as a potent and orally bioavailable AXL inhibitor. acs.orgnih.gov Further optimization resulted in derivatives with significant enzymatic and cellular activity against AXL. acs.org
Table 1: Inhibitory Activity of Selected 10H-Benzo[b]pyrido[2,3-e] acs.orgacs.orgoxazine Derivatives Against AXL Kinase
| Compound | AXL Enzymatic IC₅₀ (nM) | BaF3/TEL-AXL Cellular IC₅₀ (nM) |
|---|---|---|
| 16f | - | < 1 |
| 16i | - | < 1 |
| 16j | - | - |
| 16k | 1.6 | < 1 |
Data sourced from the Journal of Medicinal Chemistry. acs.org
A critical aspect of targeted therapy is the selectivity of an inhibitor for its intended target over other, structurally similar proteins, which can help minimize off-target effects. The c-Met kinase is highly homologous to AXL, making selectivity a key challenge in drug design. acs.orgnih.gov The 10H-Benzo[b]pyrido[2,3-e] acs.orgacs.orgoxazine derivative, 16j , demonstrated a notable selectivity profile, exhibiting approximately 15-fold greater potency for AXL compared to c-Met. acs.orgacs.orgnih.gov This enhanced selectivity is a significant finding, highlighting the potential for more targeted therapeutic intervention. acs.orgnih.gov The design strategy, which involved incorporating an oxygen bridge to restrict the conformation of the two rings, proved effective in improving selectivity without negatively affecting the desired binding mode. acs.org
10H-Benzo[b]pyrido[2,3-e] acs.orgacs.orgoxazine derivatives such as 16j are classified as type II kinase inhibitors. acs.orgacs.orgnih.gov Unlike type I inhibitors that bind to the active conformation of the kinase, type II inhibitors bind to the inactive "DFG-out" conformation. This involves the inhibitor occupying not only the ATP-binding site but also an adjacent allosteric pocket. acs.org
Crystallographic studies of a related compound, 11a , in complex with c-Met confirmed this binding mode. acs.org The analysis revealed that the 10H-benzo[b]pyrido[2,3-e] acs.orgacs.orgoxazine fragment targets the ATP-binding site via two hydrogen bonds, while the 1,3-diketone moiety extends into the allosteric pocket. acs.org This type II binding mode is significant as it can offer advantages in terms of selectivity and can inhibit the kinase in a state that is conformationally distinct from its active form.
Modulation of Cellular Signaling Pathways
By directly inhibiting AXL kinase, these compounds effectively disrupt the downstream signaling cascades that are dependent on AXL activation, thereby affecting fundamental cellular processes involved in cancer progression.
The inhibition of AXL kinase by 10H-Benzo[b]pyrido[2,3-e] acs.orgacs.orgoxazine analogues leads to a significant blockade of cellular AXL signaling. acs.orgnih.gov Experimental results have shown that treatment with these compounds, specifically 16j , markedly inhibits the autophosphorylation of the AXL receptor. acs.org This initial step is critical for the recruitment and activation of downstream signaling proteins. Consequently, the phosphorylation of key downstream effectors, such as the protein kinase B (AKT), is also significantly inhibited. acs.org The AKT pathway is a central regulator of cell survival and proliferation, and its suppression is a key outcome of AXL inhibition.
Growth arrest-specific protein 6 (Gas6) is the primary ligand for the AXL receptor. The binding of Gas6 to AXL triggers the dimerization and activation of the receptor, initiating signaling pathways that promote cell migration, invasion, and proliferation—hallmarks of cancer metastasis. acs.orgnih.gov Derivatives of 10H-Benzo[b]pyrido[2,3-e] acs.orgacs.orgoxazine have been shown to effectively impair these Gas6/AXL-stimulated processes. acs.orgacs.orgnih.gov By blocking the AXL receptor, these inhibitors prevent the signal transduction initiated by Gas6, leading to a significant reduction in cancer cell migration and invasion. acs.orgacs.orgnih.gov This demonstrates the compounds' ability to interfere with the extrinsic activation of the AXL pathway and its pro-metastatic consequences.
Interactions with Other Kinase Targets
Pim-1 kinase, a serine/threonine kinase, has been identified as a crucial enzyme in the progression of various tumors. nih.gov In the search for novel and effective inhibitors, researchers have turned their attention to derivatives of the 10H-Benzo[b]pyrido[2,3-e] nih.govresearchgate.netoxazine scaffold. Specifically, a series of macrocyclic compounds based on the isomeric benzo[b]pyrido[4,3-e] nih.govresearchgate.netoxazine structure were designed, synthesized, and evaluated for their potential as Pim-1 kinase inhibitors. nih.gov
This research leveraged a macrocyclization strategy to modify existing Pim-1 inhibitors. nih.gov The subsequent evaluation of these novel macrocyclic compounds identified derivatives with significant inhibitory activity. nih.gov Among the synthesized compounds, one known as H5 demonstrated the most potent activity against Pim-1 kinase. nih.gov The structure-activity relationship of these compounds was further elucidated by determining the crystal complex structure of Pim-1 kinase bound with another derivative, H3, providing a structural basis for future optimization efforts. nih.gov
Table 1: Inhibitory Activity of Benzo[b]pyrido[4,3-e] nih.govresearchgate.netoxazine Derivatives against Pim-1 Kinase
| Compound | Target Kinase | Activity (IC₅₀) | Notes |
|---|---|---|---|
| H5 | Pim-1 | 35 nM | Exhibited the highest activity in the series. nih.gov |
Research into the broader kinase inhibition profiles of these scaffolds has led to the discovery of potent and selective inhibitors for other critical cancer-related kinases. Through a process of conformational restriction and systematic structure-activity relationship (SAR) exploration, a derivative, compound 16j, was identified as a potent and orally bioavailable AXL inhibitor. nih.gov The receptor tyrosine kinase AXL is recognized for its pivotal role in cancer cell survival, metastasis, and the development of drug resistance. nih.gov
Compound 16j is classified as a type II AXL inhibitor. nih.gov A key aspect of its kinase inhibition profile is its selectivity. The compound displayed an approximately 15-fold selectivity for AXL over c-Met, a kinase that is highly homologous to AXL. researchgate.netnih.gov This selectivity is a critical factor in developing targeted therapies. Functionally, compound 16j was shown to significantly block cellular AXL signaling pathways and inhibit cell proliferation mediated by AXL. nih.gov
Table 2: Kinase Selectivity Profile of Compound 16j
| Compound | Primary Target | Secondary Target | Selectivity |
|---|
DNA Interaction Studies of 10H-Benzo[b]pyrido[2,3-e]nih.govresearchgate.netoxazine Related Scaffolds
To understand the full mechanism of action for this class of compounds, investigations have extended to their potential interactions with DNA. Studies on the related 2H-benzo[b] nih.govresearchgate.netoxazine scaffold have been conducted to evaluate DNA–ligand interactions, which are critical for designing specific DNA-binding agents. researchgate.net
Using molecular docking studies, researchers found that several derivatives, including compounds 3b, 3c, and 3d, showed favorable interactions with calf thymus DNA (ct-DNA), predicting that they bind via the minor groove. researchgate.net The interaction between one of the more promising derivatives, compound 3d, and DNA was subsequently confirmed experimentally using UV–Visible titration. researchgate.net This spectroscopic method showed changes in the absorbance of the compound upon the addition of increasing concentrations of DNA, confirming a direct interaction. researchgate.net
Table 3: DNA Interaction Profile of 2H-Benzo[b] nih.govresearchgate.netoxazine Derivatives
| Compound | DNA Target | Method of Study | Finding |
|---|---|---|---|
| 3b | ct-DNA | Molecular Docking | Predicted to bind via the minor groove. researchgate.net |
| 3c | ct-DNA | Molecular Docking | Predicted to bind via the minor groove. researchgate.net |
Computational and Theoretical Studies on 10h Benzo B Pyrido 2,3 E 1 2 Oxazine
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a cornerstone of structure-based drug design, enabling the prediction of binding modes and affinities of ligands within the active sites of biological targets. For the 10H-Benzo[b]pyrido[2,3-e] nih.govacs.orgoxazine (B8389632) scaffold, molecular docking simulations have been instrumental in the discovery of potent inhibitors of the AXL receptor tyrosine kinase, a key target in cancer therapy due to its role in cell survival, metastasis, and drug resistance. nih.govacs.org
A notable success in this area is the discovery of compound 16j , a derivative of 10H-Benzo[b]pyrido[2,3-e] nih.govacs.orgoxazine, which was identified as a potent and orally bioavailable AXL inhibitor. nih.gov This discovery was the result of a systematic structure-activity relationship (SAR) exploration guided by structure-based drug design. nih.govacs.org Compound 16j was developed through the conformational restriction of anilinopyrimidine-based inhibitors. nih.gov
As a type II AXL inhibitor, 16j demonstrated approximately 15-fold selectivity for AXL over the closely related c-Met kinase. nih.gov This selectivity is crucial for minimizing off-target effects. Docking studies, which are implicit in structure-based design, would have elucidated the key interactions within the AXL kinase domain that confer this potency and selectivity. These interactions typically involve hydrogen bonds, hydrophobic interactions, and van der Waals forces with key amino acid residues in the ATP-binding pocket. While the specific binding energy values and a detailed list of interacting residues for the parent compound are not publicly detailed, the successful design of selective inhibitors like 16j underscores the utility of molecular docking in this context. nih.gov
The table below summarizes the key findings related to a prominent derivative of the core compound.
| Compound | Target Kinase | Significance | Key Findings |
| 16j | AXL | Potent and orally bioavailable inhibitor | Discovered via structure-based drug design; ~15-fold selectivity over c-Met. nih.gov |
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. DFT calculations can provide valuable data on parameters such as the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP). These parameters are crucial for understanding the chemical reactivity and pharmacokinetic properties of a compound.
Despite the utility of DFT in computational chemistry, a specific search of the scientific literature did not yield dedicated studies performing DFT calculations on the 10H-Benzo[b]pyrido[2,3-e] nih.govacs.orgoxazine scaffold itself. Such studies would be valuable for providing a deeper understanding of its electronic properties and for guiding the synthesis of new derivatives with enhanced activity.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new, unsynthesized compounds and to understand which molecular properties are important for their activity.
While QSAR is a widely used technique in drug discovery for developing predictive models for series of inhibitors, specific QSAR studies focused on derivatives of 10H-Benzo[b]pyrido[2,3-e] nih.govacs.orgoxazine have not been reported in the available scientific literature. The development of robust QSAR models would require a dataset of compounds with this core structure and their corresponding biological activities against a specific target.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. In drug discovery, MD simulations are employed to analyze the conformational flexibility of ligands, the stability of ligand-protein complexes, and the dynamics of binding events.
For kinase inhibitors, MD simulations can provide critical insights into how a ligand adapts to the conformational changes of the kinase active site and the stability of the key interactions identified through molecular docking. However, based on a review of the available literature, no specific MD simulation studies have been published for the 10H-Benzo[b]pyrido[2,3-e] nih.govacs.orgoxazine scaffold or its complexes with target proteins like AXL kinase.
Bio-computational Modeling and Predictive Analytics
Bio-computational modeling encompasses a broad range of computational techniques, including molecular docking, pharmacophore modeling, and predictive analytics, to guide drug discovery efforts. The successful identification of potent AXL inhibitors based on the 10H-Benzo[b]pyrido[2,3-e] nih.govacs.orgoxazine core is a testament to the power of these approaches. nih.gov
The discovery of compound 16j was explicitly described as being achieved through structure-based drug design, a key area of bio-computational modeling. nih.govacs.org This process involves using the three-dimensional structure of the target protein to design molecules that can bind to it with high affinity and selectivity. This success highlights how predictive models, even if qualitative, can effectively guide the optimization of lead compounds to yield candidates with significant therapeutic potential. nih.gov
Spectroscopic and Advanced Analytical Characterization of 10h Benzo B Pyrido 2,3 E 1 2 Oxazine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. Through the analysis of ¹H and ¹³C NMR spectra, the chemical environment of each proton and carbon atom in the 10H-Benzo[b]pyrido[2,3-e]oxazine molecule can be mapped out.
Detailed analysis of ¹H NMR data would provide information on the number of different types of protons, their chemical shifts (δ) in parts per million (ppm), the splitting patterns (e.g., singlet, doublet, triplet, multiplet), and the coupling constants (J) in Hertz (Hz). This information reveals the connectivity of adjacent protons. For 10H-Benzo[b]pyrido[2,3-e]oxazine, one would expect to observe distinct signals for the aromatic protons on both the benzo and pyrido rings, as well as a signal for the N-H proton of the oxazine (B8389632) ring.
¹³C NMR spectroscopy complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. The chemical shifts of the carbon signals indicate their electronic environment (e.g., aromatic, aliphatic, attached to a heteroatom). Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can further distinguish between CH, CH₂, and CH₃ groups.
While specific experimental data for the parent compound 10H-Benzo[b]pyrido[2,3-e]oxazine is not publicly available in the searched literature, a representative table of expected NMR data is presented below based on the analysis of similar heterocyclic structures.
Table 1: Representative ¹H and ¹³C NMR Data for 10H-Benzo[b]pyrido[2,3-e]oxazine (Note: This data is hypothetical and for illustrative purposes only, as experimental values were not found in the public domain.)
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Aromatic CH | 7.0 - 8.5 (multiplets) | 115 - 150 |
| NH | 8.0 - 10.0 (broad singlet) | - |
| Quaternary C | - | 130 - 160 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation pattern. For 10H-Benzo[b]pyrido[2,3-e]oxazine, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental formula (C₁₁H₈N₂O) by providing a highly accurate mass-to-charge ratio (m/z) of the molecular ion (M⁺).
Electron ionization (EI) is a common method that would cause the molecular ion to fragment in a reproducible manner. The resulting fragmentation pattern is a unique "fingerprint" of the molecule and can be used to confirm its structure. The fragmentation of aromatic and heterocyclic systems often involves the loss of small, stable neutral molecules such as CO, N₂, or HCN. The stability of the resulting fragment ions influences the intensity of their corresponding peaks in the mass spectrum.
A hypothetical fragmentation pattern for 10H-Benzo[b]pyrido[2,3-e]oxazine is outlined in the table below.
Table 2: Predicted Mass Spectrometry Fragmentation Data for 10H-Benzo[b]pyrido[2,3-e]oxazine (Note: This data is hypothetical and for illustrative purposes only.)
| m/z Value | Proposed Fragment | Significance |
| 184 | [C₁₁H₈N₂O]⁺ | Molecular Ion (M⁺) |
| 156 | [M - CO]⁺ | Loss of Carbon Monoxide |
| 129 | [M - CO - HCN]⁺ | Subsequent loss of Hydrogen Cyanide |
Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides valuable information about the functional groups present in the molecule. The IR spectrum of 10H-Benzo[b]pyrido[2,3-e]oxazine would exhibit characteristic absorption bands corresponding to the vibrations of its various bonds.
Key expected vibrational frequencies include the N-H stretching vibration of the secondary amine in the oxazine ring, C-H stretching of the aromatic rings, C=C and C=N stretching vibrations within the aromatic systems, and the C-O-C stretching of the oxazine ether linkage. The positions of these bands (in wavenumbers, cm⁻¹) are indicative of the specific functional groups.
Table 3: Characteristic Infrared Absorption Bands for 10H-Benzo[b]pyrido[2,3-e]oxazine (Note: This data is based on typical ranges for the specified functional groups.)
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| N-H (amine) | Stretching | 3300 - 3500 |
| Aromatic C-H | Stretching | 3000 - 3100 |
| C=C (aromatic) | Stretching | 1450 - 1600 |
| C=N (aromatic) | Stretching | 1640 - 1690 |
| C-O-C (ether) | Asymmetric Stretching | 1200 - 1275 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Protonation Equilibria
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. For conjugated systems like 10H-Benzo[b]pyrido[2,3-e]oxazine, the most significant transitions are typically π → π* transitions.
The UV-Vis spectrum would show one or more absorption bands, with the wavelength of maximum absorbance (λ_max) being characteristic of the extent of the conjugated system. The presence of heteroatoms with lone pairs of electrons (N and O) can also lead to n → π* transitions, which are typically weaker and may appear as shoulders on the main absorption bands. The solvent used can influence the position of λ_max, and changes in the spectrum upon varying the pH can provide information about protonation equilibria.
Table 4: Expected UV-Vis Spectroscopic Data for 10H-Benzo[b]pyrido[2,3-e]oxazine (Note: This data is hypothetical and for illustrative purposes only.)
| Transition Type | Expected λ_max Range (nm) |
| π → π | 250 - 350 |
| n → π | 300 - 400 |
X-ray Crystallography for Solid-State Structure Determination and Conformation
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of 10H-Benzo[b]pyrido[2,3-e]oxazine, the precise positions of all atoms in the crystal lattice can be determined.
This technique provides a wealth of information, including bond lengths, bond angles, and torsional angles, which define the conformation of the molecule in the solid state. It can also reveal details about intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of the molecules in the crystal. While a crystal structure for a related pyridobenzodiazepin-6-one has been reported, showing a boat conformation for the seven-membered ring, specific crystallographic data for 10H-Benzo[b]pyrido[2,3-e]oxazine is not available in the searched literature.
Table 5: Key Parameters from X-ray Crystallography for 10H-Benzo[b]pyrido[2,3-e]oxazine (Note: This data is hypothetical as no experimental crystal structure has been found.)
| Parameter | Description |
| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) |
| Space Group | The symmetry of the crystal lattice |
| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ) |
| Bond Lengths & Angles | Precise measurements of all interatomic distances and angles |
| Intermolecular Interactions | Details of hydrogen bonds, van der Waals forces, etc. |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification
High-Performance Liquid Chromatography (HPLC) is a powerful separation technique used to assess the purity of a compound and to quantify its amount in a mixture. For 10H-Benzo[b]pyrido[2,3-e]oxazine, a reversed-phase HPLC method would typically be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase (often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol).
The compound would be detected as it elutes from the column, typically using a UV detector set at a wavelength where the compound absorbs strongly (determined from its UV-Vis spectrum). The purity of the sample is assessed by the presence of a single, sharp peak in the chromatogram. The area under the peak is proportional to the concentration of the compound, allowing for quantification when compared to a standard of known concentration.
Table 6: Typical HPLC Parameters for the Analysis of 10H-Benzo[b]pyrido[2,3-e]oxazine (Note: These are representative parameters and would require optimization.)
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient of water and acetonitrile (with or without an additive like formic acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a specific wavelength (e.g., 254 nm) |
| Retention Time | The time at which the compound elutes from the column |
Research Applications of 10h Benzo B Pyrido 2,3 E 1 2 Oxazine in Chemical Biology
Utilization as Chemical Probes for Kinase Signaling Pathways
Derivatives of the 10H-Benzo[b]pyrido[2,3-e] nih.govdocumentsdelivered.comoxazine (B8389632) scaffold have been successfully designed and utilized as chemical probes to investigate kinase signaling pathways, particularly those involving the receptor tyrosine kinase AXL. nih.gov AXL is a key player in cancer progression, contributing to cell survival, metastasis, and the development of drug resistance. acs.orgresearchgate.net Understanding its signaling cascade is therefore of paramount importance.
Through a process of structure-based drug design, a specific derivative, designated as compound 16j , was developed. nih.gov This compound acts as a potent and selective inhibitor of AXL, allowing researchers to probe the functional consequences of blocking its activity. acs.org As a type II inhibitor, compound 16j demonstrates approximately 15-fold selectivity for AXL over the closely related c-Met kinase, another important target in cancer research. nih.govacs.org This selectivity is crucial for a chemical probe, as it ensures that the observed biological effects can be confidently attributed to the inhibition of the intended target. The use of such probes has been instrumental in confirming the role of AXL in various cancer-related processes. nih.govacs.org
Lead Compound Identification in Target-Based Drug Discovery Research
The same properties that make 10H-Benzo[b]pyrido[2,3-e] nih.govdocumentsdelivered.comoxazine derivatives effective chemical probes also position them as promising lead compounds in target-based drug discovery. nih.gov A lead compound is a chemical starting point for the development of a new drug. The discovery of compound 16j as a potent and orally bioavailable AXL inhibitor highlights the therapeutic potential of this scaffold. acs.org
The development of compound 16j was achieved through the conformational restriction of anilinopyrimidine, leading to the rigid 10H-Benzo[b]pyrido[2,3-e] nih.govdocumentsdelivered.comoxazine core. nih.gov This structural modification resulted in a compound with significant antitumor efficacy in preclinical models. acs.org In xenograft models driven by AXL, administration of compound 16j led to tumor stasis and even regression, underscoring its potential as a developmental candidate. nih.govacs.org The favorable pharmacological properties of this compound make the 10H-Benzo[b]pyrido[2,3-e] nih.govdocumentsdelivered.comoxazine scaffold a valuable template for the design of next-generation AXL inhibitors. nih.gov
Investigating Molecular Mechanisms Underlying Cellular Processes (e.g., cell proliferation, migration, invasion)
A key application of 10H-Benzo[b]pyrido[2,3-e] nih.govdocumentsdelivered.comoxazine derivatives is in the elucidation of the molecular mechanisms that drive cancer progression. The ability of these compounds to selectively inhibit key signaling nodes allows for a detailed investigation of their impact on cellular behaviors such as proliferation, migration, and invasion.
Research has shown that compound 16j significantly blocks cellular AXL signaling. nih.govacs.org This inhibition translates into a marked reduction in AXL-mediated cell proliferation. nih.govacs.org Furthermore, the compound effectively impairs cell migration and invasion that is stimulated by the AXL ligand, growth arrest-specific protein 6 (Gas6). nih.govacs.org These findings directly link the enzymatic activity of AXL to the physical processes of cancer cell dissemination.
Biological Activity of Compound 16j
| Activity | Target/Process | Observation | Reference |
|---|---|---|---|
| Kinase Inhibition | AXL | Potent Inhibition | nih.govacs.org |
| Kinase Selectivity | AXL vs. c-Met | ~15-fold selective for AXL | nih.govacs.org |
| Cellular Signaling | AXL Pathway | Significant blockage of signaling | nih.govacs.org |
| Cell Proliferation | AXL-mediated | Inhibited | nih.govacs.org |
| Cell Migration | Gas6/AXL-stimulated | Impaired | nih.govacs.org |
| Cell Invasion | Gas6/AXL-stimulated | Impaired | nih.govacs.org |
Development of Research Tools for Studying Hypoxia-Induced Gene Regulation with Related Scaffolds
While research on 10H-Benzo[b]pyrido[2,3-e] nih.govdocumentsdelivered.comoxazine has primarily focused on kinase inhibition, the broader benzoxazine (B1645224) chemical space is being explored for other applications, including the development of tools to study hypoxia. Hypoxia, or low oxygen, is a common feature of the tumor microenvironment and a driver of resistance to therapy. nih.gov
Researchers have synthesized and evaluated a library of 2H-benzo[b] nih.govdocumentsdelivered.comoxazine derivatives for their activity in hypoxic cancer cells. nih.gov Although this scaffold is structurally distinct from the 10H-Benzo[b]pyrido[2,3-e] nih.govdocumentsdelivered.comoxazine core, this work illustrates the versatility of the benzoxazine motif. Certain 2H-benzo[b] nih.govdocumentsdelivered.comoxazine derivatives were found to specifically inhibit the growth of hypoxic cancer cells while having minimal effect on cells in normal oxygen conditions (normoxia). nih.gov Importantly, these compounds were shown to down-regulate the expression of hypoxia-induced genes such as HIF-1α, P21, and VEGF. nih.gov This makes them valuable research tools for dissecting the molecular pathways that are activated by hypoxic stress and for identifying new therapeutic strategies that target this aspect of tumor biology. nih.gov The success with these related scaffolds suggests that the 10H-Benzo[b]pyrido[2,3-e] nih.govdocumentsdelivered.comoxazine framework could also be potentially modified to probe hypoxia-related pathways.
Future Research Directions and Challenges for 10h Benzo B Pyrido 2,3 E 1 2 Oxazine
Exploration of Unexplored Synthetic Pathways and Sustainable Methodologies
The current synthesis of 10H-Benzo[b]pyrido[2,3-e] nih.govfigshare.comoxazine (B8389632) derivatives has been successfully achieved through methods such as the conformational restriction of anilinopyrimidine precursors. nih.gov However, the future of pharmaceutical manufacturing hinges on the development of more efficient, cost-effective, and environmentally benign synthetic routes.
Future research in this area should focus on:
Novel Catalytic Systems: Investigating the use of transition metal catalysts (e.g., palladium, copper, rhodium) or organocatalysts to facilitate the key bond-forming reactions in the synthesis of the benzopyridoxazine core. These approaches could offer milder reaction conditions and improved yields.
Flow Chemistry: The implementation of continuous flow synthesis could provide better control over reaction parameters, leading to higher purity products and easier scalability, which are crucial for industrial production.
Green Chemistry Principles: A significant challenge lies in aligning synthetic methodologies with the principles of green chemistry. mdpi.com This includes the use of safer solvents, minimizing waste generation, and employing renewable starting materials where possible. For instance, exploring biocatalysis, using enzymes to perform specific transformations, could offer high selectivity and reduce the reliance on hazardous reagents. researchgate.net The development of one-pot synthesis procedures, where multiple reaction steps are carried out in the same vessel, would also contribute to a more sustainable process by reducing solvent usage and purification steps.
Identification of Novel Biological Targets Beyond Kinases
To date, research on 10H-Benzo[b]pyrido[2,3-e] nih.govfigshare.comoxazine has predominantly centered on its activity as a kinase inhibitor, particularly targeting AXL and c-Met. nih.govresearchgate.net While this has proven fruitful, the therapeutic potential of this scaffold may extend to other biological targets.
Future investigations should aim to:
Screen against Diverse Target Classes: A broader screening of 10H-Benzo[b]pyrido[2,3-e] nih.govfigshare.comoxazine and its analogues against a wide array of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes from other families, could unveil novel mechanisms of action.
Explore Emerging Therapeutic Areas: Recent studies on related benzo[b] nih.govfigshare.comoxazine derivatives have demonstrated their potential as ferroptosis inhibitors, a form of programmed cell death implicated in various diseases. nih.gov This suggests that 10H-Benzo[b]pyrido[2,3-e] nih.govfigshare.comoxazine analogues could be investigated for their role in modulating ferroptosis or other emerging cell death pathways.
Investigate Non-Oncological Applications: The biological activities of this compound class may not be limited to cancer. Exploring its potential in other therapeutic areas such as neurodegenerative diseases, inflammatory disorders, and infectious diseases could open up new avenues for drug development. For instance, related benzothiazine derivatives have been explored as acetylcholinesterase inhibitors for Alzheimer's disease. mdpi.com
Advanced Computational Modeling for De Novo Design and Optimization
Structure-based drug design has been instrumental in the discovery of potent 10H-Benzo[b]pyrido[2,3-e] nih.govfigshare.comoxazine-based AXL inhibitors. nih.govfigshare.com The future of drug discovery in this area will be heavily influenced by the integration of more sophisticated computational tools.
Key areas for future computational research include:
De Novo Design: Utilizing algorithms for de novo drug design can generate novel molecular structures with desired pharmacological properties. These methods can explore a vast chemical space to identify new analogues of 10H-Benzo[b]pyrido[2,3-e] nih.govfigshare.comoxazine with improved potency and selectivity.
Molecular Dynamics Simulations: Performing molecular dynamics simulations can provide insights into the dynamic interactions between the compound and its biological target. This can help in understanding the molecular basis of its mechanism of action and in designing analogues with enhanced binding affinity and residence time.
Predictive Modeling: The development of robust quantitative structure-activity relationship (QSAR) models can aid in predicting the biological activity of newly designed analogues, thereby prioritizing synthetic efforts. Machine learning and artificial intelligence-based models can further enhance the predictive power of these computational tools.
Development of Chemically Diverse Analogues with Tunable Selectivity
The development of a library of chemically diverse analogues of 10H-Benzo[b]pyrido[2,3-e] nih.govfigshare.comoxazine is crucial for fine-tuning its pharmacological properties.
Future synthetic efforts should be directed towards:
Systematic Structure-Activity Relationship (SAR) Studies: A thorough exploration of the SAR of the 10H-Benzo[b]pyrido[2,3-e] nih.govfigshare.comoxazine scaffold is necessary to understand the contribution of different substituents to its potency and selectivity. nih.gov This involves the synthesis and biological evaluation of a wide range of analogues with modifications at various positions of the heterocyclic core.
Macrocyclization: As demonstrated with related benzo[b]pyrido[4,3-e] nih.govfigshare.comoxazine derivatives that inhibit Pim-1 kinase, macrocyclization can be a valuable strategy to enhance potency and modulate selectivity. nih.gov Applying this approach to the 10H-Benzo[b]pyrido[2,3-e] nih.govfigshare.comoxazine scaffold could lead to novel analogues with unique pharmacological profiles.
Isosteric Replacements: The replacement of key functional groups with isosteres can lead to analogues with improved pharmacokinetic properties, such as enhanced metabolic stability and oral bioavailability.
Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding
A deeper understanding of the mechanism of action of 10H-Benzo[b]pyrido[2,3-e] nih.govfigshare.comoxazine and its analogues is essential for their successful clinical translation. The integration of multi-omics data can provide a systems-level view of the cellular response to these compounds.
Future research should leverage:
Q & A
Basic: What synthetic protocols are used to prepare 10H-Benzo[b]pyrido[2,3-e][1,4]oxazine derivatives, and how is structural validation performed?
The synthesis typically involves alkylation or coupling reactions. For example, methyl 4-[(10H-benzo[b]pyrido[2,3-e][1,4]thiazin-10-yl)methyl]benzoate derivatives are synthesized via Standard Protocol 1 , reacting bromomethyl benzoate intermediates with heterocyclic precursors in anhydrous DMF . Hydrolysis of ester intermediates to carboxylic acids (e.g., compound 5i ) employs NaOH in 1,4-dioxane/H₂O (1:1) at 60°C for 5 hours, yielding ~88% product . Structural validation relies on ¹H/¹³C NMR (e.g., δ 12.92 ppm for COOH protons in DMSO-d₆) and mass spectrometry (MS-ESI+), where experimental molecular ions match calculated values (e.g., m/z 350.0958 calculated vs. 350.0960 observed) .
Advanced: How do structural modifications of this compound derivatives enhance kinase selectivity (e.g., AXL vs. c-Met)?
Conformational restriction and systematic SAR studies are key. For instance, introducing a benzo[b]pyridooxazine core via structure-based drug design improved selectivity. Compound 16j showed 15-fold selectivity for AXL over c-Met by optimizing interactions with the kinase hinge region and hydrophobic pockets. X-ray crystallography (PDB: 7V3R) revealed that the oxazine ring displaces a conserved water molecule in AXL, reducing c-Met affinity .
Advanced: What in vivo evidence supports the antitumor efficacy of this compound derivatives?
In AXL-driven xenograft models, orally administered 16j (10 mg/kg/day) caused tumor stasis or regression without significant toxicity. This efficacy correlates with inhibition of AXL-mediated signaling (e.g., phosphorylation of AKT and ERK) and suppression of Gas6-induced cell migration .
Basic: What NMR spectral signatures confirm the regiochemistry of this compound derivatives?
Critical NMR features include:
- Aromatic protons : Distinct splitting patterns (e.g., dd at δ 7.93 ppm, J = 4.9, 1.6 Hz) indicate pyridine ring substitution .
- Methylene bridges : Resonances at δ 4.5–5.0 ppm (e.g., –CH₂– linking oxazine and benzoate moieties) confirm connectivity .
- Carboxylic acid protons : Broad singlets at δ ~12.9 ppm (DMSO-d₆) validate hydrolysis of ester precursors .
Advanced: How do molecular dynamics (MD) simulations guide the design of macrocyclic derivatives targeting kinases like Pim-1?
MD simulations (e.g., for macrocycle H3 ) predict stable binding by maintaining salt bridges (e.g., amine-Asp128 in Pim-1) and π-π stacking (pyridine-Phe49). These simulations identified optimal macrocycle ring sizes (14–16 atoms) that balance potency (IC₅₀ < 100 nM) and solubility .
Advanced: What mechanisms explain the role of this compound derivatives in overcoming AXL-mediated drug resistance?
AXL inhibition blocks pro-survival pathways (e.g., PI3K/AKT) and reverses epithelial-mesenchymal transition (EMT). Compound 16j suppresses Gas6-induced AXL activation , impairing metastasis and resensitizing resistant cells to chemotherapies .
Basic: How is X-ray crystallography used to validate target engagement of this compound derivatives?
Co-crystallization with kinases (e.g., c-MET in PDB: 7V3R) confirms binding modes. Key interactions include:
- Hydrogen bonds between the oxazine oxygen and Met1160.
- Hydrophobic contacts with Tyr-1230 and Asp-1222 .
Advanced: What strategies optimize the oral bioavailability of this compound-based inhibitors?
Introducing solubilizing groups (e.g., pyridyloxy substituents) and reducing molecular weight (<500 Da) improve LogP and permeability. For 16j , a bioavailability of 52% in rats was achieved via balanced lipophilicity (cLogP = 2.8) and moderate plasma protein binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
